molecular formula C6H9F4NO3 B2898944 (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid CAS No. 1955474-58-4

(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid

货号: B2898944
CAS 编号: 1955474-58-4
分子量: 219.136
InChI 键: RDOZRFGMMXWEKK-VKKIDBQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Fluorinated Heterocycles

The exploration of fluorinated heterocycles began in the early 20th century with Chichibabin’s synthesis of 2-fluoropyridine in 1927, marking the first documented fluorinated nitrogen heterocycle. However, progress remained limited until the 1950s, when advances in fluorination reagents enabled systematic studies. The discovery of 5-fluorouracil in 1957 revolutionized cancer therapy, showcasing fluorine’s ability to modulate bioactivity through electronic and steric effects. Subsequent decades saw the rise of fluoroquinolone antibiotics like ciprofloxacin (approved in 1987), which combined a fluorinated aromatic core with a piperazine moiety to enhance bacterial DNA gyrase inhibition.

By the 21st century, fluorinated heterocycles accounted for ~30% of FDA-approved small-molecule drugs, driven by fluorine’s capacity to improve metabolic stability, membrane permeability, and target affinity. For example, trifluoromethyl groups reduce lipophilicity in aliphatic chains while increasing it in aromatic systems, enabling precise tuning of drug-like properties. This versatility has cemented fluorinated heterocycles as indispensable scaffolds in modern medicinal chemistry.

Emergence of (3R,4R)-4-Fluoropyrrolidin-3-ol as a Research Target

The stereoselective introduction of fluorine into pyrrolidines has garnered attention due to the profound conformational and electronic effects exerted by fluorine atoms. In (3R,4R)-4-fluoropyrrolidin-3-ol, the cis configuration of the fluorine and hydroxyl groups creates a rigid, hydrogen bond-donating motif that mimics natural substrates in enzymatic systems. Key factors driving its research relevance include:

  • Conformational Restriction : Fluorine’s high electronegativity stabilizes specific pyrrolidine ring puckering modes, favoring bioactive conformations.
  • Hydrogen Bond Modulation : The hydroxyl group’s acidity (pK~a~) is altered by the adjacent fluorine, enhancing interactions with polar binding pockets.
  • Metabolic Stability : Fluorination at the 4-position shields the pyrrolidine ring from oxidative degradation, as demonstrated in analogous fluorinated iminosugars.

These properties make the compound a valuable building block for probing enzyme mechanisms and designing kinase or protease inhibitors.

Significance in Medicinal Chemistry and Drug Discovery

Fluorinated pyrrolidines like (3R,4R)-4-fluoropyrrolidin-3-ol are pivotal in addressing challenges in drug design:

Property Impact of Fluorination Example Application
Bioavailability Enhanced membrane permeability CNS-targeting therapeutics
Target Affinity Improved hydrogen bonding Enzyme inhibition
Metabolic Stability Resistance to cytochrome P450 oxidation Long-acting formulations

Recent studies highlight its utility in:

  • Kinase Inhibitors : The hydroxyl-fluorine motif mimics ATP’s ribose moiety, enabling competitive binding in kinase active sites.
  • Protease Substrates : Stereochemical precision allows selective cleavage by HIV-1 protease analogs.
  • Glycosidase Mimetics : Fluorine-induced ring puckering mimics transition states in glycoside hydrolysis.

Trifluoroacetic Acid Salt Formation: Research Context

The TFA salt form of (3R,4R)-4-fluoropyrrolidin-3-ol is strategically employed to address solubility and crystallinity challenges. Trifluoroacetic acid (TFA), a strong carboxylic acid (pK~a~ ≈ 0.23), protonates the pyrrolidine’s tertiary amine, forming a stable ion pair with improved aqueous solubility. This is critical for:

  • Synthetic Purification : TFA salts facilitate crystallization during chromatographic separation.
  • Biological Assays : Enhanced solubility ensures uniform distribution in in vitro screening buffers.
  • Material Characterization : Crystalline salts yield high-resolution X-ray diffraction data for structural validation.

While TFA’s electron-withdrawing trifluoromethyl group does not directly participate in binding, it indirectly influences the compound’s physicochemical profile, underscoring the interplay between salt formation and functional optimization.

属性

IUPAC Name

(3R,4R)-4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7)/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOZRFGMMXWEKK-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises a pyrrolidine ring with fluorine and hydroxyl groups at the 3R and 4R positions, respectively, paired with TFA. Retrosynthetically, the molecule can be dissected into two components:

  • The fluorinated pyrrolidine core : Derived from proline or related bicyclic amines.
  • The TFA counterion : Introduced during deprotection or salt formation steps.

Critical considerations include:

  • Stereocontrol : Preservation of the (3R,4R) configuration during fluorination.
  • Functional group compatibility : Selective fluorination without disrupting the hydroxyl group.
  • Counterion incorporation : Use of TFA in deprotection or purification.

Synthesis of the Fluorinated Pyrrolidine Core

Starting Materials and Chiral Pool Utilization

A common strategy leverages 4-hydroxyproline as a chiral starting material due to its inherent stereochemical fidelity. For example, (4R)-hydroxyproline can be converted to 3,4-dehydroproline via Grieco elimination, followed by functionalization.

Example Protocol:
  • Grieco Elimination :

    • (4R)-Hydroxyproline is treated with o-nitrobenzenesulfonyl hydrazide (NsNHNH$$_2$$) and trifluoroacetic anhydride (TFAA) to form 3,4-dehydroproline.
    • Yield : ~70% (reported for analogous systems).
  • Epoxidation and Fluoride Ring-Opening :

    • Epoxidation of 3,4-dehydroproline derivatives (e.g., 25a–c ) using meta-chloroperbenzoic acid (mCPBA) yields epoxides.
    • Subsequent ring-opening with a fluoride source (e.g., KF or TBAF) introduces fluorine at the 4-position.
    • Challenge : Competing aromatization to pyrroles necessitates careful optimization of reaction conditions.

Deoxyfluorination Strategies

Direct fluorination of diols or ketones using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is a widely adopted method.

Case Study: Fluorination of (3R,4R)-Dihydroxypyrrolidine
  • Protection : The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
  • Fluorination : Treatment with DAST at −78°C selectively replaces the 4-hydroxyl group with fluorine.
    • Reaction Equation :

      $$

      \text{(3R,4R)-Dihydroxypyrrolidine} + \text{DAST} \rightarrow \text{(3R,4R)-4-Fluoropyrrolidin-3-ol} + \text{Byproducts}

      $$
    • Yield : 26–34% (similar to reported difluorinations).
  • Deprotection : TBS removal using tetrabutylammonium fluoride (TBAF).

Electrophilic Fluorination

Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) enable fluorination of enolates or ketones.

Example:
  • Ketone Formation : Oxidation of 4-hydroxyproline derivatives to 4-ketoproline.
  • Enolate Generation : Treatment with LDA at −78°C.
  • Fluorination : Reaction with NFSI introduces fluorine at the 4-position.
    • Yield : 9–14% (lower due to diastereomer separation).

Incorporation of Trifluoroacetic Acid

The TFA counterion is typically introduced during final deprotection or purification:

Deprotection of Boc Groups

  • Boc Removal : Treatment with TFA in dichloromethane (DCM) cleaves tert-butoxycarbonyl (Boc) protecting groups, forming the TFA salt.
    • Conditions : 20% TFA/DCM, 2–4 h, room temperature.
    • Advantage : High efficiency (>95% deprotection).

Salt Formation During Purification

  • Acidification : The free base of (3R,4R)-4-fluoropyrrolidin-3-ol is treated with TFA in a solvent (e.g., methanol or acetonitrile) to precipitate the TFA salt.
    • Typical Ratio : 1:1 molar ratio of amine to TFA.

Challenges and Optimization

Stereochemical Integrity

  • Epimerization Risk : Acidic conditions during TFA-mediated deprotection may induce epimerization. Mitigated by using low temperatures (0–5°C) and shorter reaction times.

Yield Limitations

  • Fluorination Steps : Low yields (14–34%) are common due to competing side reactions and the need for diastereomer separation.
  • Scale-Up Solutions : Multi-gram synthesis requires iterative optimization of fluorinating agents and protection schemes.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Stereocontrol
Deoxyfluorination Diol DAST 26–34 High
Electrophilic Fluorination Ketone NFSI 9–14 Moderate
Epoxide Ring-Opening Epoxide KF/TBAF 20–25 Variable

科学研究应用

Chemistry: In organic synthesis, (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can be leveraged to develop new therapeutic agents with improved efficacy and reduced side effects.

Industry: The compound is used in the development of specialty chemicals and materials, where its fluorinated structure can provide desirable properties such as increased chemical resistance and thermal stability.

作用机制

The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can further stabilize the compound and facilitate its transport across biological membranes.

相似化合物的比较

Key Characteristics:

  • Molecular Formula: Base: C₄H₈FNO; TFA salt: C₄H₈FNO·C₂HF₃O₂
  • Molecular Weight : Base: 105.11 g/mol; TFA salt: 219.13 g/mol
  • Stereochemistry : 3R,4R configuration critical for biological activity .
  • Applications: Used as a chiral intermediate in pharmaceuticals, notably in neuraminidase inhibitors (e.g., guanidino oseltamivir) and other bioactive molecules .

The compound is synthesized via Boc-deprotection using TFA, a common method in peptide and heterocycle chemistry, followed by HPLC purification .

Structural Analogs and Stereoisomers

The table below compares (3R,4R)-4-fluoropyrrolidin-3-ol, TFA with structurally related fluorinated pyrrolidines and stereoisomers:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications Reference
(3R,4R)-4-Fluoropyrrolidin-3-ol, TFA C₄H₈FNO·C₂HF₃O₂ 219.13 -OH, -F, TFA salt 3R,4R Antiviral agents, chiral intermediates
(3S,4S)-4-Fluoropyrrolidin-3-ol HCl C₄H₉ClFNO 141.57 -OH, -F, HCl salt 3S,4S Pharmaceutical intermediates
(3R,4S)-4-Fluoropyrrolidin-3-ol C₄H₈FNO 105.11 -OH, -F 3R,4S Research chemicals
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid C₁₅H₁₈F₃NO₂ 307.31 -COOH, -F, tert-butyl 3S,4R Kinase/protease inhibitors
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid (Boc-protected) C₁₀H₁₆FNO₄ 233.24 -COOH, -F, Boc group 2R,4S Peptide synthesis
Key Observations:

Stereochemical Impact : The 3R,4R configuration in the title compound distinguishes it from stereoisomers like 3S,4S or 3R,4S, which exhibit different biological activities and receptor binding profiles .

Counterion Effects : The TFA salt improves solubility in organic solvents compared to hydrochloride salts, making it preferable for specific synthetic workflows .

Functional Group Diversity : Carboxylic acid derivatives (e.g., ) are utilized in enzyme inhibition, while hydroxylated variants like the title compound serve as chiral building blocks .

Physicochemical and Pharmacological Properties

  • Lipophilicity: Fluorination at the 4-position increases electronegativity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Hydrogen Bonding : The hydroxyl group in (3R,4R)-4-fluoropyrrolidin-3-ol facilitates interactions with biological targets, a feature absent in tert-butyl or Boc-protected analogs .
  • Thermal Stability : TFA salts generally exhibit lower melting points than hydrochloride salts, influencing formulation strategies .

生物活性

(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid (TFA), is a chiral compound characterized by a pyrrolidine ring with a fluorine substituent at the 4-position and a hydroxyl group at the 3-position. The trifluoroacetic acid moiety enhances its solubility and stability, making it useful in various chemical and biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroactive effects, antioxidant activity, and potential applications in drug development.

Chemical Structure and Properties

The unique structure of (3R,4R)-4-fluoropyrrolidin-3-ol is crucial for its biological activity. The stereochemistry of chiral compounds can significantly influence their interactions with biological targets. The presence of fluorine in the structure often enhances binding affinity to receptors and enzymes.

FeatureDescription
Chemical Formula C₅H₈FNO₂
Molecular Weight 135.12 g/mol
CAS Number 1955474-58-4
Solubility Enhanced by TFA

Antimicrobial Properties

Research indicates that (3R,4R)-4-fluoropyrrolidin-3-ol exhibits significant antimicrobial activity against various bacteria and fungi. This property makes it a candidate for developing new antibiotics. For instance, studies have shown that the compound can inhibit the growth of specific strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Neuroactive Effects

The structural similarity of (3R,4R)-4-fluoropyrrolidin-3-ol to neurotransmitters suggests that it may interact with neural receptors, potentially influencing mood and cognitive functions. Preliminary studies indicate that this compound might modulate neurotransmitter release or receptor activity, which could have implications for treating neuropsychiatric disorders.

Antioxidant Activity

The ability of (3R,4R)-4-fluoropyrrolidin-3-ol to scavenge free radicals has been documented, indicating its potential application in conditions related to oxidative stress. This antioxidant property could be beneficial in developing therapies for diseases such as Alzheimer's or Parkinson's disease, where oxidative damage plays a significant role in pathogenesis.

The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom participates in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards these targets. The trifluoroacetic acid moiety may stabilize the compound and facilitate transport across biological membranes.

Comparative Analysis

To understand the significance of (3R,4R)-4-fluoropyrrolidin-3-ol's structure on its biological activity, a comparison with similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
(3S,4S)-4-Fluoropyrrolidin-3-olStereoisomer of target compoundDifferent biological activity due to stereochemistry
4-HydroxypyrrolidineLacks fluorine substituentExhibits lower antimicrobial activity
2-AminopyrrolidineContains amino group insteadPotentially more reactive in nucleophilic reactions

This table highlights how variations in stereochemistry and functional groups can lead to differing biological activities.

Case Studies

  • Antimicrobial Testing : A study conducted on the efficacy of (3R,4R)-4-fluoropyrrolidin-3-ol against bacterial strains demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential utility in clinical settings for treating resistant infections.
  • Neuropharmacological Evaluation : In animal models assessing the compound's effects on anxiety-like behaviors, (3R,4R)-4-fluoropyrrolidin-3-ol showed promise in reducing anxiety levels compared to control groups. This indicates potential applications in treating anxiety disorders.

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

  • The detailed mechanisms underlying its neuroactive effects.
  • Long-term toxicity studies to assess safety profiles.
  • Development of derivatives with enhanced efficacy or reduced side effects.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid, and how do reaction conditions influence enantiomeric purity?

  • Methods :

  • Cyclization of fluorinated precursors : Starting from chiral epoxides or aziridines, fluorination is achieved via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents).
  • Chiral resolution : Racemic mixtures are resolved using chiral chromatography or enzymatic catalysis to isolate the (3R,4R)-enantiomer.
  • Trifluoroacetic acid (TFA) salt formation : Post-synthesis, TFA is introduced via acid-base reactions to stabilize the compound and enhance solubility .
    • Critical parameters : Temperature (often 0–25°C), solvent polarity (DMF, THF), and stoichiometric control of TFA to avoid racemization.

Q. How can researchers analytically characterize this compound?

  • Techniques and parameters :

MethodKey DataPurpose
NMR (¹H/¹³C) δ 4.2–4.5 ppm (C3-OH), δ 5.1 ppm (C4-F)Confirm stereochemistry and substitution pattern
HPLC-MS Retention time, m/z = 122 (base peak)Purity assessment, molecular ion detection
Polarimetry [α]²⁵D = +15° to +20° (MeOH)Enantiomeric excess validation
  • TFA detection : IR spectroscopy (C=O stretch at 1675–1720 cm⁻¹) confirms salt formation .

Q. What stability considerations are critical for storing and handling this compound?

  • Degradation pathways : Hydrolysis of the fluoropyrrolidine ring under acidic/basic conditions; TFA volatility can lead to salt dissociation.
  • Storage : Airtight containers at –20°C in anhydrous solvents (e.g., acetonitrile) to prevent hygroscopic absorption .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Advanced methods :

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed fluorination .
  • Dynamic kinetic resolution : Combine enzymatic resolution with in situ racemization of undesired enantiomers.
    • Validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and comparison to synthetic standards .

Q. What strategies address contradictory biological activity data in neuropharmacology studies?

  • Case example : Discrepancies in serotonin receptor binding (Ki = 50 nM vs. 200 nM across studies).

  • Variables to analyze :
  • Salt form : TFA vs. hydrochloride salts alter solubility and receptor interaction .
  • Assay conditions : Radioligand binding (e.g., ³H-LSD) vs. functional cAMP assays yield divergent results .
    • Resolution : Use orthogonal assays (e.g., electrophysiology) and molecular docking to validate target engagement .

Q. How does trifluoroacetic acid influence the compound’s pharmacodynamic profile?

  • Role of TFA :

  • Enhances solubility in aqueous buffers (critical for in vitro assays).
  • May weakly interact with cationic residues in receptor binding pockets, altering apparent affinity .
    • Control experiments : Compare TFA salt with other counterions (e.g., HCl) in dose-response studies .

Q. What computational approaches predict the compound’s interaction with neurotransmitter receptors?

  • Methods :

  • Molecular docking (AutoDock Vina) : Simulate binding to serotonin 5-HT₂A (PDB: 6WGT) and dopamine D2 receptors.
  • MD simulations : Assess stability of fluorine-mediated hydrogen bonds over 100-ns trajectories .
    • Validation : Correlate docking scores (ΔG < –8 kcal/mol) with experimental IC₅₀ values .

Methodological Challenges and Solutions

Q. How can researchers mitigate solubility limitations in biological assays?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤ 0.1%) or cyclodextrin-based formulations.
  • Synthesize prodrugs (e.g., ester derivatives) with improved membrane permeability .

Q. What in vitro toxicity assays are recommended for preliminary safety profiling?

  • Assays :

  • CYP450 inhibition : Liver microsome assays to assess metabolic interference.
  • hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac risk.
    • Data interpretation : IC₅₀ > 10 μM suggests low toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。